2-Methyloxazole-4-carbaldehyde
Overview
Description
2-Methyloxazole-4-carbaldehyde is an organic compound with the molecular formula C5H5NO2. It is a derivative of oxazole, characterized by a methyl group at the second position and an aldehyde group at the fourth position. This compound is known for its utility in organic synthesis and its role as an intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyloxazole-4-carbaldehyde is primarily synthesized through the reaction of oxazole with formaldehyde. The reaction typically involves the following steps:
Reaction with Formaldehyde: Oxazole is reacted with formaldehyde under controlled conditions.
Distillation: The reaction mixture is subjected to distillation to separate the desired product.
Crystallization: The distilled product is then crystallized to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Reaction: Large quantities of oxazole and formaldehyde are reacted in industrial reactors.
Continuous Distillation: The reaction mixture undergoes continuous distillation to ensure efficient separation of the product.
Purification: The product is further purified through crystallization and other techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 2-Methyloxazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products:
Oxidation: 2-Methyloxazole-4-carboxylic acid.
Reduction: 2-Methyloxazole-4-methanol.
Substitution: Various substituted oxazole derivatives.
Scientific Research Applications
2-Methyloxazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical agents and drug discovery.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyloxazole-4-carbaldehyde involves its interaction with various molecular targets and pathways:
Aldehyde Group Reactivity: The aldehyde group is highly reactive and can form covalent bonds with nucleophiles.
Methyl Group Substitution: The methyl group can undergo various substitution reactions, leading to the formation of diverse derivatives.
Comparison with Similar Compounds
- 2-Methylisoxazole-4-carbaldehyde
- 2-Benzofurancarboxaldehyde
- Benzothiazole-2-carboxaldehyde
- Benzo[b]thiophene-2-carboxaldehyde
- 5-Thiazolecarboxaldehyde
Uniqueness: 2-Methyloxazole-4-carbaldehyde is unique due to its specific structure, which combines the reactivity of an aldehyde group with the stability of an oxazole ring. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications .
Properties
IUPAC Name |
2-methyl-1,3-oxazole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c1-4-6-5(2-7)3-8-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAUEWKXKTYCHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20454122 | |
Record name | 2-Methyloxazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20454122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113732-84-6 | |
Record name | 2-Methyloxazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20454122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-1,3-oxazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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